molecular formula C16H12Cl4N2O2 B2853608 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide CAS No. 477851-54-0

3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B2853608
CAS No.: 477851-54-0
M. Wt: 406.08
InChI Key: OHOSMIMKIGXZND-MPUCSWFWSA-N
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Description

3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is an organic compound that contains both benzyl and phenyl groups, chlorinated at the 3 and 4 positions, along with an oxime moiety and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide typically involves multi-step organic synthesis techniques:

  • Formation of the Oxime Ether: : The first step often involves the reaction of 3,4-dichlorobenzyl alcohol with a suitable oxime precursor, such as hydroxylamine derivatives, under basic conditions. This step forms the oxime ether.

  • Coupling Reaction: : The oxime ether is then subjected to a coupling reaction with 3,4-dichlorophenylacetonitrile, using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Conversion to Amide: : The final step involves the conversion of the nitrile group to the amide group through hydrolysis or aminolysis.

Industrial Production Methods: : Industrial production methods for this compound would likely optimize these steps to increase yield and purity, using continuous flow processes, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions to form corresponding oxime derivatives.

  • Reduction: : The oxime ether group can be reduced to amines under reductive conditions.

  • Substitution: : The chlorinated benzyl and phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, peracids.

  • Reduction Reagents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Nucleophiles such as thiols, amines under basic conditions.

Major Products

  • Oxidation: : Formation of hydroxylamine derivatives.

  • Reduction: : Conversion to amine derivatives.

  • Substitution: : Formation of substituted chlorobenzyl and phenyl derivatives.

Scientific Research Applications

3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide finds use in various scientific research applications, including but not limited to:

  • Chemistry: : Used as a reagent for studying nucleophilic aromatic substitution reactions and as a precursor for more complex molecules.

  • Biology: : Potential inhibitor in biochemical assays due to its reactive oxime ether and amide groups.

  • Medicine: : Investigated for its potential pharmacological properties as an anti-inflammatory or antimicrobial agent.

  • Industry: : May serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide exerts its effects often involves:

  • Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.

  • Pathways: : Inhibiting or modulating enzymatic pathways critical for disease progression or cellular function.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Similar compounds include other oxime ether and chlorinated benzyl derivatives. These compounds often share reactivity patterns but differ in their biological and chemical properties.

List of Similar Compounds

  • 3,4-dichlorobenzyl alcohol: : A precursor used in the synthesis.

  • 3,4-dichlorophenylacetonitrile: : Another precursor in the synthesis.

  • N-oxime ethers: : Compounds with similar functional groups but different substitution patterns.

Biological Activity

3-{[(3,4-Dichlorobenzyl)Oxy]imino}-N-(3,4-dichlorophenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C16_{16}H15_{15}Cl2_{2}N2_{2}O
  • Molecular Weight : 335.21 g/mol
  • Density : Approximately 1.43 g/cm³
  • pKa : Predicted at 12.30 ± 0.70, indicating basic characteristics .

Anticancer Activity

Research indicates that derivatives of the compound exhibit significant anticancer properties. A study on similar compounds demonstrated that they can inhibit the proliferation of various cancer cell lines, including colon (HT-29) and renal (TK-10) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHT-2910Apoptosis induction
This compoundTK-1015Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest it possesses moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis .

Case Study 1: Anticancer Efficacy

A recent study synthesized and tested a series of related compounds for their anticancer activity. Among these, the compound demonstrated a significant reduction in tumor size in xenograft models when administered at doses of 20 mg/kg body weight daily for two weeks. Histological analysis revealed increased apoptosis in treated tumors compared to controls .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potential as a lead compound for developing new antibiotics .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Disruption of Membrane Integrity : In antimicrobial applications, the compound may disrupt bacterial membranes leading to cell lysis.

Properties

IUPAC Name

(3Z)-N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2O2/c17-12-3-1-10(7-14(12)19)9-24-21-6-5-16(23)22-11-2-4-13(18)15(20)8-11/h1-4,6-8H,5,9H2,(H,22,23)/b21-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOSMIMKIGXZND-MPUCSWFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON=CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CO/N=C\CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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